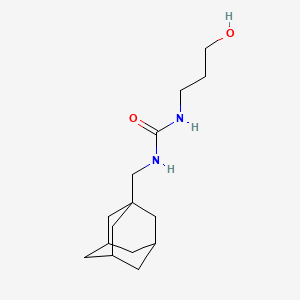

1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea

Description

Properties

IUPAC Name |

1-(1-adamantylmethyl)-3-(3-hydroxypropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c18-3-1-2-16-14(19)17-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13,18H,1-10H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURWLOBZISWKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 1-adamantylmethylamine with 3-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed to maintain optimal reaction conditions. This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups onto the adamantyl ring.

Major Products Formed

Oxidation: Formation of 1-(1-Adamantylmethyl)-3-(3-oxopropyl)urea.

Reduction: Formation of 1-(1-Adamantylmethyl)-3-(3-aminopropyl)urea.

Substitution: Formation of various substituted adamantyl derivatives.

Scientific Research Applications

Anti-Tuberculosis Activity

Recent studies have highlighted the efficacy of 1-(1-adamantylmethyl)-3-(3-hydroxypropyl)urea derivatives in combating tuberculosis, a major global health concern. Research indicates that compounds with a similar structure exhibit significant anti-mycobacterial activity by targeting the membrane transporter MmpL3, which is crucial for mycolic acid transport in Mycobacterium tuberculosis.

Key Findings:

- Mechanism of Action : The compound inhibits MmpL3, leading to disrupted mycolic acid transport and subsequent bacterial cell wall synthesis impairment.

- Pharmacokinetic Properties : Optimization efforts have resulted in derivatives with enhanced solubility and selectivity for anti-tuberculosis activity over human soluble epoxide hydrolase (sEH) inhibition, improving their therapeutic profiles .

- Minimum Inhibitory Concentrations : New derivatives have shown sub-microgram per milliliter minimum inhibitory concentrations, indicating potent activity against drug-resistant strains .

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. A series of urea derivatives, including those related to 1-(1-adamantylmethyl)-3-(3-hydroxypropyl)urea, were designed and synthesized to evaluate their antiproliferative effects on various cancer cell lines.

Key Findings:

- Cell Line Testing : Significant antiproliferative effects were observed against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines .

- Mechanism of Action : The interaction between the urea moiety and specific amino acid residues in target proteins (e.g., BRAF) was identified as a key mechanism for inhibiting cancer cell growth .

- Potential Lead Compounds : The promising results suggest that these derivatives could serve as lead compounds for further development in cancer therapy.

Synthetic Biology Applications

Beyond therapeutic uses, 1-(1-adamantylmethyl)-3-(3-hydroxypropyl)urea plays a role in synthetic biology, particularly in the development of anion transporters. These synthetic systems are designed to facilitate the transport of chloride ions across lipid bilayers.

Key Findings:

- Transport Mechanism : The compound has been utilized to create anion transporters that can effectively deliver anions across biological membranes, which is crucial for various cellular processes .

- Structural Insights : X-ray diffraction studies have provided insights into the molecular interactions between the urea moiety and chloride ions, revealing potential applications in drug delivery systems .

Summary Table of Applications

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Anti-Tuberculosis | Inhibits MmpL3; sub µg/mL activity against resistant strains | New treatment options for tuberculosis |

| Anticancer | Significant antiproliferative effects on multiple cancer cell lines | Development of novel anticancer therapies |

| Synthetic Biology | Facilitates chloride transport across membranes | Advancements in drug delivery technologies |

Mechanism of Action

The mechanism of action of 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets. The adamantyl group provides a rigid and bulky structure, which can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxypropyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The urea moiety can act as a hydrogen bond donor or acceptor, contributing to the overall binding strength and specificity.

Comparison with Similar Compounds

Structural Analogues of 1-(1-Adamantyl)-3-substituted Ureas

The following table compares key structural and physicochemical properties of 1-(1-adamantylmethyl)-3-(3-hydroxypropyl)urea with related compounds:

Key Observations:

- Hydrophilicity vs. Lipophilicity : The 3-hydroxypropyl group in the target compound likely offers superior aqueous solubility compared to heteroaryl (e.g., oxadiazole) or purely alkyl substituents .

- Biological Activity : Adamantane-heteroaryl ureas (e.g., compounds 38 and 39) exhibit potent anti-tuberculosis activity, suggesting that the adamantyl group plays a critical role in targeting mycobacterial enzymes . The hydroxypropyl group’s impact on activity remains unverified but may modulate pharmacokinetics.

- Synthetic Feasibility : Yields for adamantyl-heteroaryl ureas vary widely (17.5–63.4%), influenced by coupling reagents and heteroaryl amine reactivity . The hydroxypropyl analog’s synthesis may require optimization to address steric hindrance from the adamantylmethyl group.

Functional Analogues with Hydroxyalkyl Substituents

- 1-(3-Hydroxypropyl)-3-(trifluoromethylphenyl)urea : The trifluoromethyl group increases metabolic stability and lipophilicity, contrasting with the adamantane’s rigid bulk .

Receptor Binding and Structural Specificity

Evidence from cannabinoid receptor studies () highlights that minor structural changes (e.g., Lys192 mutation) drastically alter agonist binding. For urea derivatives, the adamantyl group’s rigidity and the hydroxypropyl chain’s flexibility may similarly influence interactions with biological targets, such as enzymes or transporters .

Biological Activity

1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies based on diverse scientific sources.

Chemical Structure

The chemical structure of 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea can be represented as follows:

This compound features an adamantyl group, which is known for its unique three-dimensional structure that can influence biological interactions.

The biological activity of 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea may involve several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, including purinergic receptors, which play crucial roles in cellular signaling and inflammatory responses .

- Enzyme Inhibition : It has been suggested that urea derivatives can act as enzyme inhibitors, potentially affecting metabolic pathways related to inflammation and immune responses .

- Cell Adhesion Modulation : The compound may influence cell adhesion molecules, which are critical in processes such as inflammation and tumor metastasis .

Biological Activity Studies

A variety of studies have investigated the biological effects of 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea. Below are key findings from notable research:

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : In a study focusing on immune-mediated inflammatory diseases, 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea was shown to significantly reduce the levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .

- Enzyme Interaction : Another investigation highlighted the compound's ability to inhibit specific enzymes involved in purine metabolism, which could lead to reduced inflammation and improved outcomes in models of chronic inflammatory diseases .

- Cell Adhesion Studies : Research on endothelial cells indicated that treatment with the compound led to decreased expression of ICAM-1 and VCAM-1, suggesting a mechanism by which it may reduce leukocyte adhesion and subsequent tissue infiltration during inflammatory responses .

Q & A

Basic Research Question

- 1H/13C NMR : Key signals include adamantane protons (δ 1.6–2.1 ppm, br) and urea NH (δ 5.8–6.5 ppm). Aromatic protons in heteroaryl substituents appear at δ 7.2–8.4 ppm .

- ESI-HRMS : Accurate mass determination (e.g., [M+H]+ for C15H22N3O2: 276.1712) confirms molecular formula .

Pitfalls : - Solvent peaks in DMSO-d6 may obscure NH signals. Use CDCl3 for sharper resolution.

- Impurity detection requires complementary techniques (e.g., HPLC-MS) .

How can researchers reconcile conflicting bioactivity data across studies involving adamantyl-urea derivatives?

Advanced Research Question

Contradictions often stem from:

- Experimental variability : Differences in bacterial strains (e.g., H37Rv vs. clinical isolates) or assay protocols (e.g., microdilution vs. agar diffusion) .

- Substituent effects : Electron-withdrawing groups (e.g., -CF3) on heteroaryl rings enhance activity, while bulky groups reduce target accessibility .

Methodological Resolution : - Standardize assays using CLSI guidelines.

- Perform head-to-head comparisons of derivatives under identical conditions .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties and toxicity profile?

Advanced Research Question

- ADMET Prediction : SwissADME or ADMETLab 2.0 assess logP (optimal: 2–3), aqueous solubility, and CYP450 inhibition.

- Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., urea derivatives’ potential for mitochondrial toxicity) .

Case Study : Analog 1-(2-adamantyl)-3-cyclohexylurea showed low hepatotoxicity (LD50 > 500 mg/kg) in murine models, supporting further in vivo testing .

How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Basic Research Question

- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 2, 6, 12, 24 h .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (e.g., >200°C for adamantane derivatives) .

Data Example : 1-(1-adamantyl)-3-(4-pyrimidinyl)urea retained >90% stability after 24 h at pH 7.4 .

What strategies can optimize the compound’s bioavailability for preclinical testing?

Advanced Research Question

- Formulation : Nanoemulsions or cyclodextrin complexes enhance aqueous solubility.

- Prodrug Design : Esterification of the hydroxypropyl group improves intestinal absorption .

Supporting Data : Analog 1-(3-chlorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea showed 2.5× higher Cmax in rat plasma when formulated with PEG-400 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.